molecular formula C21H17N5O6 B2689448 9-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-77-0

9-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2689448
CAS RN: 898422-77-0
M. Wt: 435.396
InChI Key: GIGDEJGGTKLVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H17N5O6 and its molecular weight is 435.396. The purity is usually 95%.
BenchChem offers high-quality 9-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

A study on the synthesis, characterization, antimicrobial evaluation, and docking studies of related compounds reveals their potential in antimicrobial applications. These compounds, synthesized through various reactions, were evaluated for their biological activities, showing significant results in antimicrobial tests (Talupur, Satheesh, & Chandrasekhar, 2021).

Anti-Inflammatory and Analgesic Applications

Research on novel benzodifuranyl compounds, including related structures, has shown promising results as anti-inflammatory and analgesic agents. These compounds, when screened, displayed significant inhibitory activity and potential therapeutic uses in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Potential

A study on 6-(alkylamino)-9-benzyl-9H-purines, closely related to the compound , indicates their potential as a new class of anticonvulsant agents. This research demonstrates the synthesis of these compounds and their effectiveness in controlling seizures, representing a novel approach in anticonvulsant therapy (Kelley et al., 1988).

Enzyme Inhibition for Medical Applications

Studies on 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines have shown their ability to inhibit the enzyme adenosine deaminase. These compounds, derived from related structures, have potential applications in the treatment of conditions where enzyme inhibition is beneficial (Shah, Schaeffer, & Murray, 1965).

Potential in Cancer Treatment

Research on targeting cancer stem cells with novel compounds, including structures similar to the compound , has shown promising results in antitumor activity. These studies suggest their effectiveness in inhibiting cancer stem cells, indicating potential applications in cancer treatment (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O6/c1-29-11-4-5-12(14(8-11)30-2)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)10-3-6-13-15(7-10)32-9-31-13/h3-8H,9H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGDEJGGTKLVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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